molecular formula C11H12N2O6S B2446018 1-[(3-Nitrophenyl)sulfonyl]proline CAS No. 67320-37-0

1-[(3-Nitrophenyl)sulfonyl]proline

Cat. No.: B2446018
CAS No.: 67320-37-0
M. Wt: 300.29
InChI Key: XEKBNNVVCDSGBZ-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]proline is a synthetic proline derivative with the CAS number 67320-37-0 and a molecular weight of 300.29 g/mol. Its molecular formula is C 11 H 12 N 2 O 6 S . The compound is characterized by a proline moiety substituted at the nitrogen atom with a 3-nitrophenylsulfonyl group, which can also be referred to as (S)-1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid . Proline and its modified derivatives are of significant interest in biochemical research. Proline itself is a multifunctional imino acid utilized by organisms as a fundamental stress adaptor molecule to offset cellular imbalances caused by environmental challenges . The enzymatic pathways of proline metabolism are known to influence vital cellular processes, including bioenergetics and redox signaling, by interacting with mitochondrial functions and potentially increasing reactive oxygen species (ROS) production . Furthermore, synthetic proline derivatives are valuable tools in scientific investigations. For instance, certain proline-rich antimicrobial peptides, which may be studied using synthetic precursors, operate through non-lytic mechanisms by crossing bacterial membranes and inhibiting internal cellular functions like protein translation, rather than by disrupting the cell membrane . As a building block, this compound can serve as a key synthetic intermediate for researchers developing such peptides or other complex molecules in chemistry and pharmacology. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKBNNVVCDSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1 3 Nitrophenyl Sulfonyl Proline

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to determine the molecular structure of 1-[(3-Nitrophenyl)sulfonyl]proline, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the proline ring and the 3-nitrophenyl group. The chemical shifts of the proline protons would be influenced by the electron-withdrawing sulfonyl group and the anisotropic effects of the aromatic ring. The protons on the nitrophenyl ring would appear in the aromatic region of the spectrum, with their splitting patterns revealing their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The chemical shifts of the proline ring carbons and the aromatic carbons would further confirm the substitution pattern and electronic environment within the molecule.

Table 1: Expected NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Proline α-CH ~4.0 - 4.5 ~60 - 65
Proline β-CH₂ ~1.8 - 2.2 ~30 - 35
Proline γ-CH₂ ~1.9 - 2.3 ~25 - 30
Proline δ-CH₂ ~3.3 - 3.7 ~45 - 50
Carboxyl COOH ~10 - 13 ~170 - 180

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of key structural motifs.

The FTIR spectrum of a related compound, L-proline nitrate, shows a broad band for the O-H stretch of the carboxylic acid between 3000 and 3600 cm⁻¹. researchgate.net Similar features would be expected for the target compound. The presence of the sulfonyl group would be indicated by strong asymmetric and symmetric stretching vibrations typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The nitro group would exhibit characteristic strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The carbonyl group of the carboxylic acid would show a strong absorption band around 1700-1725 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 3000 - 3600 Broad, Strong
C=O (Carboxylic Acid) 1700 - 1725 Strong
N-O (Nitro Asymmetric) 1550 - 1475 Strong
N-O (Nitro Symmetric) 1360 - 1290 Strong
S=O (Sulfonyl Asymmetric) 1350 - 1300 Strong
S=O (Sulfonyl Symmetric) 1160 - 1120 Strong
C-H (Aromatic) 3000 - 3100 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, with a molecular formula of C₁₁H₁₂N₂O₆S, the calculated molecular weight is approximately 300.3 g/mol . Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻.

The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses. For instance, the loss of the carboxylic acid group (45 Da) or the entire 3-nitrophenylsulfonyl group would be anticipated. The fragmentation of proline-containing peptides is known to be complex, often involving ring-opening and specific neutral losses. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 3-nitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For comparison, the UV spectrum of proline itself shows absorption that starts high at 200 nm and decreases towards 240 nm. The presence of the nitrophenylsulfonyl group would introduce new absorption maxima at longer wavelengths, likely in the range of 250-300 nm, corresponding to π-π* transitions within the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Crystal System and Space Group Analysis

While no specific crystallographic data for this compound has been found in the reviewed literature, a hypothetical analysis would involve determining its crystal system and space group. The crystal system describes the symmetry of the unit cell, which can be triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. The space group provides a more detailed description of the symmetry elements within the crystal lattice. This information is fundamental to solving the crystal structure and understanding the packing of the molecules in the solid state.

Molecular Conformation and Bond Parameters

The core of the molecule consists of a pyrrolidine (B122466) ring, which is characteristically non-planar. This ring can adopt various puckered conformations, most commonly described as "endo" and "exo" puckers, which refer to the displacement of the gamma-carbon (Cγ) relative to the plane of the rest of the ring and the carboxyl group. The substitution on the proline ring, in this case at the nitrogen atom, significantly influences the preference for a particular pucker. nih.gov

Table 1: Expected Bond Parameters for this compound based on related structures.
BondExpected Length (Å)Bond AngleExpected Angle (°)
S=O~1.43O=S=O~120
S-N~1.65O=S=N~106-108
S-C (aryl)~1.76N-S-C~105-107
N-Cα (proline)~1.47S-N-Cα~118-120
Cα-C=O~1.53N-Cα-C=O~111-113

Analysis of Non-Covalent Interactions and Molecular Aggregation

Non-covalent interactions play a crucial role in determining the solid-state architecture and aggregation behavior of molecules. In the case of this compound, several functional groups are capable of participating in such interactions, leading to the formation of supramolecular assemblies. researchgate.net

The most prominent non-covalent interaction is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This can lead to the formation of dimeric structures through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net Furthermore, the oxygen atoms of the sulfonyl group and the nitro group are potent hydrogen bond acceptors. It is conceivable that in a crystalline lattice, these groups could engage in weaker C-H···O interactions with the C-H bonds of the proline ring or the phenyl group. The proline nitrogen, being part of a sulfonamide, has a significantly reduced basicity and is a poor hydrogen bond acceptor. nih.gov

Conformational Dynamics of Proline and its Sulfonyl Derivatives

The proline ring is not a rigid structure but exhibits considerable conformational flexibility, which is a key determinant of the structure and function of proline-containing peptides and proteins. This dynamic nature is primarily characterized by two interconnected phenomena: ring puckering and cis/trans isomerization of the peptide bond.

The five-membered pyrrolidine ring undergoes a continuous puckering motion, transitioning between various envelope and twist conformations. rsc.org These conformations are generally classified into two major states: Cγ-endo (down pucker) and Cγ-exo (up pucker). nih.gov The energy barrier for the interconversion between these puckered states is relatively low, allowing for a dynamic equilibrium. researchgate.net The preference for a particular pucker can be influenced by substituents on the ring. Electron-withdrawing groups, such as the 3-nitrophenylsulfonyl group attached to the nitrogen, can have a significant impact on the electronic environment of the ring and thus modulate the puckering equilibrium. nih.gov

A distinctive feature of proline is the ability of the peptide bond preceding it (the X-Pro bond, where X is any residue) to exist in either a cis or trans conformation. nih.gov For most other amino acids, the trans conformation is overwhelmingly favored due to steric hindrance. However, in proline, the cyclic nature of the side chain reduces the steric clash in the cis form, making it a viable conformation. nih.gov

The interconversion between the cis and trans isomers is a slow process on the NMR timescale, with rates typically in the range of 10⁻² to 10⁻³ s⁻¹. nih.gov This slow isomerization can be a rate-limiting step in processes like protein folding. The equilibrium between the cis and trans isomers is coupled to the ring pucker. biorxiv.org Statistical analyses of protein structures have shown that a cis peptide bond is often associated with a Cγ-endo pucker of the proline ring. nih.gov

The N-substituent on the proline ring directly influences the cis/trans equilibrium. The bulky and electron-withdrawing 3-nitrophenylsulfonyl group in this compound is expected to have a pronounced effect. While specific experimental data for this compound is not available, studies on related N-substituted prolines suggest that both steric and electronic factors of the substituent play a role in determining the preferred isomer. The steric bulk of the sulfonyl group may favor the trans conformation to minimize steric clashes. Conversely, electronic interactions between the substituent and the proline ring could also influence the equilibrium. NMR studies on similar N-acetylated proline derivatives have been instrumental in quantifying the populations of the different isomers in solution. nih.gov

Computational Chemistry Investigations of 1 3 Nitrophenyl Sulfonyl Proline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular orbital energies, and other key descriptors of reactivity for 1-[(3-Nitrophenyl)sulfonyl]proline.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations can be employed to determine its optimized three-dimensional geometry, which is crucial for understanding its interactions with biological targets.

Key parameters derived from DFT calculations include the total energy, dipole moment, and the energies of the frontier molecular orbitals. These calculations would likely show the influence of the electron-withdrawing nitro (NO2) and sulfonyl (SO2) groups on the electron density of the entire molecule. The geometry of the proline ring, including its characteristic puckering, and the rotational barriers around the sulfonyl-nitrogen bond can also be accurately modeled.

A hypothetical table of DFT-calculated properties for this compound is presented below. Such data is instrumental in comparing the stability and electronic characteristics with other related molecules.

PropertyPredicted ValueSignificance
Total Energye.g., -1200 HartreesIndicates the overall stability of the molecule.
Dipole Momente.g., 5.5 DebyeReflects the polarity and influences intermolecular interactions.
HOMO-LUMO Gape.g., 4.2 eVRelates to the chemical reactivity and electronic transitions.
N-S Bond Lengthe.g., 1.65 ÅProvides insight into the strength and nature of the sulfonyl-proline linkage.

This table is illustrative and contains hypothetical data based on typical DFT calculations for similar organic molecules.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.

For this compound, the HOMO is expected to be localized primarily on the proline ring and the sulfonyl group, while the LUMO would likely be centered on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This separation of frontier orbitals would dictate its behavior in chemical reactions, particularly in charge-transfer interactions.

The distribution and energies of these orbitals govern the molecule's potential to interact with other chemical species. For instance, a low LUMO energy would suggest that it could be a good electrophile.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. uni-miskolc.hu MD simulations are particularly valuable for flexible molecules like this compound, which can adopt various conformations. researchgate.netnih.govnih.govacs.org

An MD simulation would track the movements of each atom in the molecule over nanoseconds or even microseconds, providing a detailed understanding of its conformational landscape. uni-miskolc.hu Key areas of investigation for this compound would include:

Proline Ring Puckering: The five-membered proline ring is not planar and can adopt different "puckered" conformations (e.g., "up" or "down"). MD simulations can reveal the preferred pucker and the energy barriers for interconversion.

Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While this compound is not a peptide, the N-sulfonyl bond may also exhibit distinct rotational preferences that can be explored. nih.gov

Solvent Effects: By including solvent molecules (like water) in the simulation, one can study how the molecule's conformation and dynamics are influenced by its environment. researchgate.net

These simulations can generate data on root-mean-square deviation (RMSD) to assess structural stability and solvent-accessible surface area (SASA) to understand which parts of the molecule are exposed to the solvent. uni-miskolc.huresearchgate.net

Theoretical Studies on Protonation States and pKa Shifts in Proline Systems

The carboxylic acid group on the proline ring of this compound can exist in either a protonated (COOH) or deprotonated (COO-) state, depending on the pH of the environment. Theoretical methods can be used to predict the pKa value of this group, which is the pH at which the protonated and deprotonated forms are present in equal concentrations.

In Silico Approaches to Molecular Design and Optimization

In silico techniques are instrumental in the rational design of new molecules with desired properties, often for applications in medicinal chemistry and materials science. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org If this compound were part of a series of compounds tested for a particular biological effect (e.g., enzyme inhibition), a QSAR model could be developed. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of nitro groups), topological, or quantum-chemical (e.g., HOMO/LUMO energies). qsardb.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govfrontiersin.org

For a series of derivatives of this compound, a QSAR model might reveal that descriptors related to the electronic properties of the phenyl ring substituent and the hydrophobicity of the molecule are critical for its activity. researchgate.net Such a model would be a valuable tool for predicting the activity of new, unsynthesized analogs, thereby guiding the optimization of the lead compound. nih.gov

Molecular Docking Simulations (focused on binding interactions)

A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of specific molecular docking studies for the compound This compound . While computational methods are frequently employed to predict the binding affinity and interaction patterns of novel compounds with biological targets, it appears that this particular molecule has not yet been the subject of such detailed in silico analysis in published research.

Molecular docking is a powerful computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. This method predicts the preferred orientation of the ligand when bound to the receptor, as well as the strength of the binding. The insights gained from these simulations are invaluable in drug discovery and development, helping to elucidate mechanisms of action and to design more potent and selective inhibitors.

Although no direct studies on This compound are available, the structural components of the molecule, namely the proline ring, the sulfonyl group, and the nitrophenyl moiety, have been individually investigated in various computational studies of other compounds. For instance, the proline residue is known for its unique conformational rigidity, which can influence the binding mode of a molecule within a protein's active site. nih.govnih.gov The sulfonyl group is a common feature in many therapeutic agents and is recognized for its ability to form hydrogen bonds and other electrostatic interactions. mdpi.com The nitrophenyl group can participate in various non-covalent interactions, including pi-stacking and hydrophobic interactions.

The lack of specific molecular docking data for This compound represents a gap in the current scientific knowledge. Future computational research could explore the potential binding of this compound to various protein targets, which might be implicated in a range of diseases. Such studies would involve:

Target Identification: Selecting one or more relevant protein targets based on the structural similarity of This compound to known bioactive molecules.

Docking Simulations: Using specialized software to predict the binding pose and affinity of the compound within the active site of the chosen target(s).

Interaction Analysis: Examining the specific amino acid residues involved in the binding and characterizing the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

The results of such investigations would provide valuable preliminary data on the potential biological activity of This compound and could guide further experimental validation.

Mechanistic Studies of Reactions Involving 1 3 Nitrophenyl Sulfonyl Proline

Reaction Mechanism Elucidation in Synthesis

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]proline typically involves the reaction of L-proline with 3-nitrobenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of the proline ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds with the departure of the chloride ion as a leaving group. The presence of a base is often required to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

A plausible mechanistic pathway for the synthesis of N-sulfonylamidines from proline, aldehydes, and sulfonyl azides has been described, which could be conceptually related. researchgate.net This three-component reaction is proposed to proceed through the formation of a nitrene intermediate from the sulfonyl azide. researchgate.net While not a direct synthesis of this compound, this highlights a method of forming a nitrogen-sulfur bond in conjunction with a proline scaffold.

The direct functionalization of proline derivatives represents another general route for synthesizing compounds like this compound. nih.gov These methods focus on the modification of the proline ring, but the principles of nucleophilic attack by the proline amine remain central.

Role of the Sulfonyl Group in Reaction Pathways

The introduction of a 3-nitrophenylsulfonyl group to the proline nitrogen atom significantly influences the compound's chemical properties and catalytic behavior. This modification enhances the acidity of the remaining carboxylic acid proton, a key feature in many proline-catalyzed reactions.

Studies on proline-derived acylsulfonamide organocatalysts have shown them to be superior to proline itself in asymmetric reactions like the Mannich, nitro-Michael, and aldol (B89426) reactions. organic-chemistry.org These modified catalysts provide higher yields and enantioselectivities and are effective in a broader range of solvents, including non-polar ones where proline is less effective. organic-chemistry.org The sulfonyl group, being a strong electron-withdrawing group, modulates the electronic properties of the catalyst, impacting its reactivity and selectivity.

The carboxylic acid moiety of proline derivatives is crucial for their catalytic activity, often participating in Brønsted acid-type catalysis. researchgate.netmdpi.com By derivatizing the amine group with a sulfonyl group, the carboxylic acid remains available to participate in the reaction mechanism, for instance, by activating electrophiles through hydrogen bonding.

Catalytic Reaction Mechanisms of Proline Derivatives

Proline and its derivatives, including this compound, are versatile organocatalysts that can operate through various mechanistic pathways, primarily involving the formation of enamine or iminium ion intermediates.

Hydrogen Bonding Interactions in Organocatalysis

Hydrogen bonding is a critical element in the stereocontrol of many proline-catalyzed reactions. researchgate.net The carboxylic acid group of the proline catalyst can form hydrogen bonds with the electrophile, orienting it for a stereoselective attack by the nucleophile. In proline-derived catalysts, the presence of other hydrogen bond donors can further refine the catalytic environment, leading to enhanced selectivity. The development of proline derivatives often focuses on optimizing these non-covalent interactions to achieve higher levels of asymmetric induction. researchgate.net

Transition State Analysis in Proline-Catalyzed Reactions

The stereochemical outcome of proline-catalyzed reactions is determined by the geometry of the transition state. For aldol reactions, the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state, is often invoked to explain the observed stereoselectivity. organic-chemistry.org In this model, the proline catalyst, the donor, and the acceptor are organized in a way that minimizes steric interactions, favoring the formation of one enantiomer over the other.

For Michael reactions, refined transition state models have been proposed, sometimes deviating from the conventional hydrogen-bonding paradigm, especially under basic or aprotic conditions. Computational studies using density functional theory (DFT) have been instrumental in analyzing these transition states and predicting the observed enantio- and diastereoselectivities with high accuracy.

Intramolecular Nitrogen Migration in Amino Acid Synthesis

A novel and powerful application of proline-related chemistry is in the synthesis of chiral α-amino acids through stereocontrolled 1,3-nitrogen migration. researchgate.netnih.gov This strategy involves the conversion of carboxylic acids into azanyl esters, which then undergo a metal-catalyzed intramolecular C-H amination. researchgate.netnih.gov

The reaction proceeds via a cyclic transition state, which ensures high regio- and stereocontrol. researchgate.netnih.gov This method combines the advantages of intramolecular reactions (high control) with the formation of acyclic products, which is a significant challenge in synthetic chemistry. researchgate.netnih.gov Chiral iron and ruthenium catalysts are often employed, enabling the synthesis of a broad range of optically active α-amino acids, including those with aryl, allyl, propargyl, and even non-activated alkyl side chains. researchgate.net

Table 1: Iron-Catalyzed Asymmetric 1,3-Nitrogen Migration for the Synthesis of α-Amino Acids

EntrySubstrateCatalystYield (%)e.e. (%)
1Phenylacetic acid derivative(R,R)-FeBIP9396
2Cyclopentyl-substituted phenylglycine derivative(R,R)-FeBIP9297
3N-Boc-phenylglycine with cyano group(R,R)-FeBIP9796
4N-Boc-phenylglycine with chlorine substituent(R,R)-FeBIP9595

Data sourced from related studies on iron-catalyzed nitrogen migration. e.e. = enantiomeric excess.

This innovative approach provides a direct and efficient route to valuable and synthetically challenging chiral building blocks.

Structure Activity Relationship Sar Studies of 1 3 Nitrophenyl Sulfonyl Proline Analogues

Impact of Substitutions on the Nitrophenyl Moiety

The substitution pattern on the nitrophenyl ring is a critical determinant of the biological activity of 1-[(3-Nitrophenyl)sulfonyl]proline analogues. The position and electronic nature of substituents can significantly influence the compound's interaction with its biological target.

Research on related phenylsulfonyl derivatives, such as those with anti-inflammatory or antimicrobial properties, provides valuable insights. For instance, in a series of phenylsulfonyl hydrazide derivatives investigated for their anti-inflammatory activity, the substitution on the phenyl ring played a crucial role. While not containing a proline moiety, these studies highlight the importance of the phenyl substituent's nature and position. In one study, kinetic products of phenylsulfonyl hydrazides showed greater potency than their thermodynamic isomers, suggesting that the spatial arrangement of substituents impacts activity. nih.gov

In another study on substituted phenylfuranylnicotinamidines with antimicrobial activity, the nature and position of the substituent on a terminal phenyl ring could modulate the activity from cytostatic to cytotoxic. nih.gov Specifically, compounds with certain substitutions showed excellent minimum inhibitory concentration (MIC) values against Staphylococcus aureus. nih.gov Similarly, in a series of benzylidenehydrazinylpyridinium salts, the substitution pattern on the benzylidene ring influenced antimicrobial potency. mdpi.com

While direct data on various substitutions on the 3-nitrophenyl ring of the title compound is scarce, we can infer the following based on general medicinal chemistry principles:

Electronic Effects: The nitro group is a strong electron-withdrawing group. Modifying or replacing it with other groups (e.g., amino, chloro, methoxy) would alter the electronic distribution of the entire molecule, potentially affecting its binding affinity to a target.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish activity depending on the topology of the target's binding site.

The following table illustrates hypothetical SAR trends based on common substituent effects observed in related classes of compounds.

R (Substituent on Phenyl Ring)Electronic EffectExpected Impact on Activity (Hypothetical)
NO₂ (nitro)Strong electron-withdrawingBaseline activity
NH₂ (amino)Strong electron-donatingMay increase polarity and hydrogen bonding potential
Cl (chloro)Electron-withdrawing, lipophilicMay enhance hydrophobic interactions
OCH₃ (methoxy)Electron-donatingCan alter electronic and steric properties
CH₃ (methyl)Weak electron-donating, lipophilicMay improve binding through van der Waals interactions

Influence of Modifications to the Proline Ring System

The proline ring provides a rigid scaffold that correctly orients the other functional groups of the molecule for optimal interaction with a biological target. Modifications to this ring system can have a profound impact on the compound's conformational preferences and, consequently, its activity.

For instance, in the context of angiotensin-converting enzyme (ACE) inhibitors, the proline moiety is crucial for mimicking the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com The development of many ACE inhibitors has been based on N-substituted proline derivatives. mdpi.comnih.gov

Modifications to the proline ring could include:

Ring Size: Expanding the ring to a pipecolic acid derivative (a six-membered ring) or contracting it to an azetidine-2-carboxylic acid derivative (a four-membered ring) would significantly alter the bond angles and the spatial orientation of the sulfonylphenyl and carboxyl groups.

Substitution on the Ring: Introducing substituents, such as hydroxyl or fluoro groups, at the 3- or 4-positions of the proline ring can induce specific conformational biases. For example, 4-substitution can influence the exo/endo ring pucker, which in turn affects the orientation of the entire molecule. nih.gov

The table below summarizes the potential effects of proline ring modifications.

ModificationExpected Conformational EffectPotential Impact on Activity
Ring expansion (e.g., to pipecolic acid)Increased flexibility and altered bond anglesLikely to decrease activity due to loss of optimal conformation
Ring contraction (e.g., to azetidine-2-carboxylic acid)Increased rigidity and altered bond anglesMay increase or decrease activity depending on the target's requirements
4-Hydroxy substitutionInduces a preference for a specific ring puckerCould enhance binding if the preferred conformation matches the bioactive one
4-Fluoro substitutionStrong stereoelectronic effects influencing ring puckerCan significantly alter activity, potentially increasing it if the induced conformation is favorable

Role of the Sulfonyl Linker in Activity Modulation

The geometry of the sulfonyl group and the nature of the S-N bond are important for the three-dimensional structure of the molecule. While direct SAR studies on modifying the sulfonyl linker in this compound are not available, we can infer its importance from related compounds. In many classes of inhibitors, the linker's role is to provide the correct distance and orientation between two key binding pharmacophores.

Potential modifications to the sulfonyl linker and their expected consequences include:

Replacement with other linkers: Replacing the sulfonyl group with an amide or a methylene (B1212753) group would drastically change the geometry, flexibility, and electronic properties of the molecule, likely leading to a significant loss of activity.

Insertion or deletion of atoms: Changing the length of the linker would alter the distance between the phenyl and proline moieties, which could disrupt the optimal binding to a biological target.

The sulfonamide group itself is a critical feature. It is a stable, non-hydrolyzable mimic of a tetrahedral transition state, which is a common strategy in the design of enzyme inhibitors.

Stereochemical Effects on Molecular Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. Since this compound is a derivative of the chiral amino acid proline, its stereochemistry is expected to have a significant impact on its biological activity. Proline exists as L- and D-enantiomers.

The use of L-proline in the synthesis of this compound results in the (S)-enantiomer. It is highly probable that the biological target of this compound is stereospecific, meaning that one enantiomer will be significantly more active than the other. This is a common phenomenon in drug action, where the three-dimensional arrangement of atoms in a molecule must complement the chiral environment of the receptor or enzyme active site.

In the broader context of proline-containing compounds, such as ACE inhibitors, the stereochemistry at the proline center is crucial for potent inhibition. scholarsresearchlibrary.comnih.gov For example, captopril, a well-known ACE inhibitor, is an L-proline derivative, and its (S,S)-diastereomer is the most active. nih.gov

Applications of 1 3 Nitrophenyl Sulfonyl Proline in Chemical Transformations and Research

Utilization as a Synthetic Intermediate

1-[(3-Nitrophenyl)sulfonyl]proline serves as a crucial building block in the synthesis of more complex molecules. The presence of the proline scaffold, a common motif in many biologically active compounds, combined with the reactive sulfonyl group, allows for a variety of chemical modifications. organic-chemistry.orgacs.org The nitro group on the phenyl ring can also be chemically altered, for instance, through reduction to an amino group, which opens up further avenues for derivatization.

This compound and its derivatives are instrumental in the construction of proline-based organocatalysts. organic-chemistry.orgrsc.org The synthesis often involves the modification of the carboxylic acid group or the nitrophenyl moiety to tune the catalyst's steric and electronic properties. nih.govresearchgate.net For example, the synthesis of novel peptidyl guanidine (B92328) catalysts has been achieved, which have proven effective in promoting atroposelective reactions. nih.gov Furthermore, the straightforward synthesis of this compound from readily available starting materials makes it an attractive intermediate for both academic and industrial research. researchgate.netgoogle.com

Applications in Organic Catalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has significantly benefited from proline and its derivatives. This compound and related structures have emerged as powerful catalysts in a range of asymmetric transformations. nih.govtcichemicals.com

Asymmetric Catalysis Using Proline Sulfonamide Scaffolds

Proline sulfonamides, including this compound, are a prominent class of organocatalysts for asymmetric reactions. nih.govmdpi.com These catalysts are particularly effective in creating chiral molecules with high enantioselectivity, which is crucial in the pharmaceutical industry. The sulfonamide group enhances the acidity of the catalyst, influencing its reactivity and selectivity. nih.gov

Research has demonstrated the utility of proline sulfonamide scaffolds in various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net These reactions are fundamental in carbon-carbon bond formation, a key step in the synthesis of many complex organic molecules. The catalysts have been shown to be effective in various solvents, including nonpolar ones where proline itself is often ineffective. organic-chemistry.org The ability of these catalysts to construct all-carbon quaternary stereocenters is a particularly noteworthy achievement. nih.govresearchgate.net

Table 1: Examples of Asymmetric Reactions Catalyzed by Proline Sulfonamide Scaffolds

Reaction TypeCatalyst TypeKey FeaturesReference
Aldol ReactionProline Aryl SulfonamidesHigh enantioselectivity and diastereoselectivity. nih.gov
Mannich ReactionProline SulfonamidesEffective in various solvents, including non-polar ones. nih.govrsc.org
Michael AdditionEster-containing Proline Aryl SulfonamideForms cyclohexenones with two adjacent stereocenters. mdpi.com
aza-Diels-AlderProline SulfonamidesConstruction of nitrogen-containing bicyclic scaffolds. nih.gov

Multi-Component Reactions Catalyzed by Proline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. Proline and its derivatives have proven to be excellent catalysts for a variety of MCRs. ajgreenchem.comrsc.orgrsc.org These reactions benefit from the ability of the proline catalyst to activate substrates through the formation of enamine or iminium ion intermediates. acs.orgnih.gov

While direct catalysis by this compound in MCRs is a specific area of ongoing research, the broader class of proline derivatives has shown significant success. For instance, L-proline has been used to catalyze the synthesis of highly functionalized tetrahydropyridines and other heterocyclic compounds in good to excellent yields. ajgreenchem.comrsc.org These methods are often environmentally friendly, utilizing mild reaction conditions and green solvents. ajgreenchem.com The development of asymmetric MCRs mediated by proline salts further highlights the versatility of this catalytic system. nih.gov

Role in the Development of New Chemical Entities in Academic Contexts

In academic research, this compound and its analogs are valuable scaffolds for the design and synthesis of novel chemical entities with potential biological activity. organic-chemistry.orgacs.org The proline framework is a common feature in many natural products and pharmaceuticals, making its derivatives attractive starting points for drug discovery programs. nih.govnih.gov

The development of new proline-derived organocatalysts is a significant area of academic research. organic-chemistry.org Scientists continuously explore modifications to the proline structure to improve catalytic activity, selectivity, and substrate scope. nih.govresearchgate.net This has led to the creation of highly specialized catalysts for challenging transformations. nih.gov Furthermore, the synthesis of novel proline derivatives contributes to the fundamental understanding of structure-activity relationships in catalysis. acs.org

Potential as Corrosion Inhibitors

Recent studies have explored the use of amino acids and their derivatives as environmentally friendly corrosion inhibitors for metals. Proline itself has shown promise in protecting mild steel from corrosion in acidic environments. nih.govresearchgate.net The mechanism of inhibition is believed to involve the adsorption of the amino acid onto the metal surface, forming a protective layer. nih.govresearchgate.net

While specific research on this compound as a corrosion inhibitor is emerging, the general class of proline derivatives holds potential in this application. The presence of heteroatoms like nitrogen, oxygen, and sulfur in the molecule can facilitate its adsorption onto the metal surface. The nitrophenyl group might also contribute to the electronic interactions at the metal-inhibitor interface. The investigation of such compounds aligns with the growing demand for green and sustainable corrosion inhibitors. nih.govscilit.com

Future Directions and Emerging Research Avenues

Development of Novel 1-[(3-Nitrophenyl)sulfonyl]proline Derivatives with Tuned Properties

The development of novel derivatives of this compound is a primary avenue for future research. By chemically modifying the core structure, it is possible to fine-tune its physicochemical and biological properties. Research into the synthesis of N-sulfonyltripeptides as potential serine protease inhibitors has demonstrated that the sulfonyl group can be a key pharmacophore. nih.gov The synthesis of these related compounds often involves solid-phase peptide synthesis techniques, where a resin is used to support the growing peptide chain. nih.gov Coupling reactions can be performed using reagents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The final cleavage from the resin is typically achieved using a strong acid mixture, such as trifluoroacetic acid (TFA) and water. nih.gov

Furthermore, methods for creating substituted proline derivatives, such as the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters, offer a pathway to introduce alkyl, vinyl, or aryl groups at the 3-position of the proline ring. nih.gov This method has been shown to produce derivatives with good trans-selectivity. nih.gov Applying such methodologies to this compound could yield a library of new compounds with altered steric and electronic properties, which could then be screened for enhanced catalytic or biological activities.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties and behavior of molecules like this compound. Studies on analogous compounds, such as {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), have successfully used DFT with the B3LYP functional and a 6-311++G(d,p) basis set to model its structure and spectroscopic properties. mdpi.com Such calculations can be performed in both the gas phase and in solvents using models like the polarizable continuum model (PCM). mdpi.com

These computational approaches can predict various parameters, including bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the computational model. mdpi.com For instance, in the study of DNSPA, the computed N-H signal of the sulfonamide group was predicted, although it was noted that the chemical shifts of N-H protons are highly dependent on their environment and the solvent used. mdpi.com Similar computational studies on this compound could provide valuable insights into its conformational preferences, electronic structure, and reactivity, thereby guiding the design of new derivatives and experiments.

Table 1: Comparison of Experimental and Predicted Spectroscopic Data for an Analogous Sulfonamide Compound This table is based on data for {(4-nitrophenyl)sulfonyl}tryptophan and serves as an example of the types of data that could be generated for this compound.

Parameter Experimental Value Predicted Value (Gas Phase)
N-H NMR Signal (Sulfonamide) 8.07–8.09 ppm 4.32 ppm
N-H NMR Signal (Indole) 7.74-7.76 ppm 7.87 ppm
S-N Stretching Vibration 931 cm⁻¹ -

Data sourced from a study on {(4-nitrophenyl)sulfonyl}tryptophan. mdpi.com

Exploration of New Catalytic Transformations and Synthetic Methodologies

The proline scaffold is a well-established motif in organocatalysis. Future research could explore the potential of this compound and its derivatives as catalysts in various organic transformations. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group could modulate the catalytic activity of the proline core in novel ways.

Furthermore, the development of new synthetic methodologies to access derivatives of this compound is a crucial research direction. A practical four-step synthesis for trans-3-substituted proline derivatives has been developed, which relies on a copper-catalyzed 1,4-addition of Grignard reagents. nih.gov This method is significant as it provides access to conformationally restrained peptide analogs which are important in medicinal chemistry. nih.gov The use of a chiral auxiliary, such as an Evans oxazolidinone, has been shown to yield nonracemic products. nih.gov Adapting such advanced synthetic protocols would enable the efficient production of a diverse range of this compound derivatives for further investigation.

Investigating Interactions with Diverse Biological Macromolecules and Pathways

The structural similarity of this compound to motifs found in enzyme inhibitors suggests that it could interact with various biological macromolecules. For example, N-sulfonylated peptides have been investigated as inhibitors of serine proteases like urokinase and plasmin, which are involved in tissue remodeling and are targets in cancer therapy. nih.gov Molecular docking studies on the related compound {(4-nitrophenyl)sulfonyl}tryptophan have shown potential binding to enzymes like E. coli DNA gyrase and the COVID-19 main protease (3CLpro), with calculated binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively. mdpi.com These in silico studies suggest that the sulfonamide moiety can form crucial hydrogen bonds with amino acid residues in the active sites of these enzymes. mdpi.com

Additionally, research into proline metabolism in plants has shown that the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) is a rate-limiting enzyme in proline biosynthesis and is subject to feedback inhibition by proline. nih.gov The creation of a mutated form of this enzyme, where feedback inhibition is removed, led to increased proline accumulation and enhanced osmotic stress tolerance in transgenic plants. nih.gov Investigating whether this compound or its derivatives could modulate the activity of P5CS or other enzymes in proline metabolic pathways could open up new avenues in agricultural biotechnology. The interaction between aromatic residues and proline is known to be enthalpically favorable, often through CH/π interactions, which can stabilize specific protein conformations. cymitquimica.com The nitrophenyl group in this compound could participate in such interactions, influencing its binding to biological targets.

Table 2: List of Compounds

Compound Name
This compound
{(4-nitrophenyl)sulfonyl}tryptophan
N,N'-diisopropylcarbodiimide
1-hydroxybenzotriazole
Trifluoroacetic acid
Evans oxazolidinone
Proline

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(3-Nitrophenyl)sulfonyl]proline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via sulfonylation of proline derivatives. A typical route involves reacting proline with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane or acetonitrile). Reaction temperature (RT vs. controlled heating) and solvent polarity significantly affect yield. For example, using DMSO may accelerate sulfonylation but risks side reactions. Evidence from analogous sulfonylated proline syntheses shows yields ranging from 60–95% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : Distinct peaks for the proline ring (δ 1.8–3.5 ppm) and aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm).
  • ¹³C NMR : Sulfonamide carbonyl resonance near δ 170 ppm.
    High-resolution mass spectrometry (HRMS) confirms molecular mass, while infrared (IR) spectroscopy verifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing sulfonamide linkages in such compounds?

  • Methodological Answer : X-ray crystallography provides definitive confirmation of sulfonamide bond geometry. For dynamic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors hydrolysis stability under physiological pH (e.g., PBS buffer at 37°C). Differential Scanning Calorimetry (DSC) assesses thermal stability, with decomposition temperatures >200°C indicating robust linkage .

Advanced Research Questions

Q. How can low enantiomeric excess (ee) in the synthesis of sulfonylated proline derivatives be addressed?

  • Methodological Answer : Low ee (5–34%) observed in similar proline sulfonylation reactions suggests competing racemization pathways. Strategies include:

  • Chiral auxiliaries : Use (S)-proline or enantiopure sulfonyl chlorides to bias stereochemistry.
  • Solvent optimization : Polar aprotic solvents (e.g., MeCN) reduce racemization compared to DMSO.
  • Catalytic control : Employ asymmetric organocatalysts (e.g., cinchona alkaloids) during sulfonylation.
    Monitoring ee via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is essential for iterative optimization.

Q. What role does the nitro group play in the compound’s reactivity and pharmacological interactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the sulfonamide sulfur, influencing nucleophilic substitution kinetics. In biological systems, nitro groups participate in redox interactions (e.g., nitroreductase-mediated activation). Computational studies (DFT calculations) can map electrostatic potential surfaces to predict sites of reactivity. Comparative assays with non-nitrated analogs (e.g., phenylsulfonyl proline) isolate nitro-specific effects .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line selection, serum concentration). Standardized protocols include:

  • Dose-response normalization : Report IC₅₀ values relative to a common reference inhibitor.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric assays) with cellular viability data (MTT assays).
    Meta-analyses using standardized datasets (e.g., PubChem BioActivity) help identify trends obscured by methodological differences .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility. Co-solvent systems (e.g., PEG-400/water) enhance bioavailability. Structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl groups) on the phenyl ring, balance lipophilicity. Solubility is quantified via shake-flask methods with UV-Vis detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.